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molecular formula C6H10O3 B159995 3-Oxobutyl acetate CAS No. 10150-87-5

3-Oxobutyl acetate

Cat. No. B159995
M. Wt: 130.14 g/mol
InChI Key: NWCYECXHIYEBJE-UHFFFAOYSA-N
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Patent
US04128728

Procedure details

130 g of 1-acetoxybutan-3-one and sodium methylate solution in methanol are dripped in the course of one hour from separate supply vessels while stirring into 400 g of boiling diethyl ketone at such a rate that the reaction mixture remains constantly alkaline. A total of 190 g of a 30% by weight sodium methylate solution is used up in this way. The whole is then heated under reflux for another hour and then neutralized with glacial acetic acid. Deposited sodium acetate is filtered off and the filtrate is subjected to fractional distillation. 81 g of 2,3,6-trimethyl-2-cyclohexen-1-one is obtained as well as traces of 4-methyl-3-ethyl-2-cyclohexen-1-one. The yield with reference to 1-acetoxybutan-3-one is 59%.
Quantity
130 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH2:6][C:7](=O)[CH3:8])(=O)C.[CH3:10][O-:11].[Na+]>CO>[CH3:5][C:6]1[C:10](=[O:11])[CH:7]([CH3:8])[CH2:6][CH2:5][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(C)(=O)OCCC(C)=O
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring into 400 g of boiling diethyl ketone at such a rate that the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are dripped in the course of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
from separate supply vessels
TEMPERATURE
Type
TEMPERATURE
Details
The whole is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another hour
FILTRATION
Type
FILTRATION
Details
Deposited sodium acetate is filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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